molecular formula C18H36O2 B1670072 2-Octyldecanoic acid CAS No. 619-39-6

2-Octyldecanoic acid

Cat. No. B1670072
CAS RN: 619-39-6
M. Wt: 284.5 g/mol
InChI Key: OYYXZGFIZTYYRB-UHFFFAOYSA-N
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Description

2-Octyldecanoic acid is a unique chemical with the linear formula C18H36O2 . It has a molecular weight of 284.486 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of 2-Octyldecanoic acid is represented by the linear formula C18H36O2 . The InChI code for this compound is 1S/C18H36O2/c1-3-5-7-9-11-13-15-17(18(19)20)16-14-12-10-8-6-4-2/h17H,3-16H2,1-2H3,(H,19,20) .


Physical And Chemical Properties Analysis

2-Octyldecanoic acid has a molecular weight of 284.48 . Its melting point is between 35-37 degrees Celsius . The compound has a complex structure with a topological polar surface area of 37.3 Ų .

Scientific Research Applications

Enzymatic Resolution and Hydrolysis

2-Octyldecanoic acid, a derivative of 2-methylalkanoic acids, can be effectively resolved through enzymatic processes. Lipase from Candida cylindracea has been used as a catalyst for the resolution of 2-methyldecanoic acid, a structurally similar compound. This resolution is affected by the chain length of the acid and the alcohol moiety of the ester. The process includes esterification and hydrolysis reactions, with the efficiency varying based on factors like pH and the presence of CaCl2 (Holmberg et al., 1991).

Surface Modification for Biocompatibility

2-Octyldecanoic acid can be utilized in surface modification to enhance biocompatibility. Similar long alkyl chain carboxylic acids have been used to form self-assembled monolayers on stainless steel surfaces, a process relevant for medical implants and devices. These monolayers exhibit chemical and mechanical stability, indicating potential applications for 2-Octyldecanoic acid in similar contexts (Raman & Gawalt, 2007).

Asymmetric Synthesis in Medicinal Chemistry

In the field of medicinal chemistry, derivatives of 2-Octyldecanoic acid can be synthesized asymmetrically. For instance, (S)-α-(octyl)glycine, a derivative, is produced via alkylation of a chiral nucleophilic glycine equivalent. This process has implications for the large-scale production of Tailor-Made Amino Acids, crucial in drug design (Fu et al., 2020).

Plant Defense Mechanisms

2-Octyldecanoic acid, as part of octadecanoids, plays a role in plant defense mechanisms. Octadecanoids, derived from linolenic acid, are involved in signaling pathways that activate defense genes in plants. This response is triggered by signals generated from insect and pathogen attacks (Doares et al., 1995).

Corrosion Inhibition

Studies on spirocyclopropane derivatives, which may share structural features with 2-Octyldecanoic acid, show effectiveness in corrosion inhibition. These compounds form stable monolayers on metal surfaces and protect against corrosion, suggesting potential applications for 2-Octyldecanoic acid in similar roles (Chafiq et al., 2020).

Biochemical Synthesis

2-Octyldecanoic acid might beinvolved in biochemical synthesis processes. For example, studies on the synthesis of cellulose by Acetobacter Xylinum explore substrates and inhibitors, which can provide insights into the biochemical applications of similar fatty acids. This research could suggest potential pathways or roles for 2-Octyldecanoic acid in similar synthetic processes (Schramm et al., 1957).

properties

IUPAC Name

2-octyldecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O2/c1-3-5-7-9-11-13-15-17(18(19)20)16-14-12-10-8-6-4-2/h17H,3-16H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYYXZGFIZTYYRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(CCCCCCCC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2060701
Record name Decanoic acid, 2-octyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2060701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Octyldecanoic acid

CAS RN

619-39-6
Record name 2-Octyldecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=619-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decanoic acid, 2-octyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619396
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decanoic acid, 2-octyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Decanoic acid, 2-octyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2060701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-octyldecanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.632
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
T Rosatzin, P Holy, K Seiler, B Rusterholz… - Analytical …, 1992 - ACS Publications
… 2-Octyldecanoic Acid Chloride. A solution of 6.38 g (22 mmol) of 2-octyldecanoic acid and 5.87 g (49 mmol) of thionyl chloride in 50 mL of toluene was stirred at 80 C for 3 h; then the …
Number of citations: 119 pubs.acs.org
B Song, Z Xu, X Yu, S Chen, S Li… - Journal of Surfactants …, 2015 - Wiley Online Library
… After a two-step decarboxylation, 2-octyldecanoic acid was obtained. 2-Octyldecanoic acid was reduced to 2-octyldecanol with lithium aluminum hydride. 2-Octyldecanol was then …
Number of citations: 5 aocs.onlinelibrary.wiley.com
W Vetter, I Wegner - Chromatographia, 2009 - Springer
“Isostearic acid” is frequently listed as an ingredient of skin creams and other cosmetics. In the four skin creams analyzed, “isostearic acid” was esterified with isopropanol, as well as …
Number of citations: 7 link.springer.com
G Midgley, CB Thomas - Journal of the Chemical Society, Perkin …, 1984 - pubs.rsc.org
… 2-Octyldecanoic Acid.-This was prepared by a modification of the method of Kaiser et al.,, Diethyl malonate (5 g) in dry tetrahydrofuran (5 cm3) was slowly added to a stirred suspension …
Number of citations: 17 pubs.rsc.org
M Iizuka, M Mizukami, K Kurihara - Tribology Letters, 2023 - Springer
… Isostearic acid (2,2,4,8,10,10-hexamethylundecane-5-carboxylic acid) and isostearic acid T (a mixture of 2-heptylundecanoic acid and 2-octyldecanoic acid) were obtained from Nissan …
Number of citations: 2 link.springer.com
E Bakker, M Lerchi, T Rosatzin, B Rusterholz… - Analytica chimica …, 1993 - Elsevier
The type of ion-selective sensors discussed is based on a solvent polymeric membrane with optical transduction (bulk optode), and requires a reversible mass transfer of analyte ions …
Number of citations: 184 www.sciencedirect.com
M Iizuka, M Mizukami, K Kurihara - Langmuir, 2022 - ACS Publications
Lubricant performance can be improved using additives such as organic friction modifiers (OFMs) and is influenced by their conformation and properties in the space confined between …
Number of citations: 2 pubs.acs.org
S Tu - 2005 - vtechworks.lib.vt.edu
The purpose of this research was to design and develop a facile synthesis of a series of multi-headed, two-tailed anionic surfactants (3CAm1(n)2) as anti-HIV microbicides, and to …
Number of citations: 0 vtechworks.lib.vt.edu
A Sasaki, N Murahashi, H Yamada… - Biological and …, 1994 - jstage.jst.go.jp
… The acyl moiety was introduced using the acid chloride of triacontanoic acid or 2-octyldecanoic acid”) Then 13 and 15 were deprotected with sodium methoxide in methanol—benzene. …
Number of citations: 38 www.jstage.jst.go.jp
H Langhals, U Ritter-Faizade, P Stadler… - Monatshefte für Chemie …, 2019 - Springer
… argon in 100 cm 3 anhydrous tert-butyl methyl ether, diluted with 50 cm 3 tert-butyl methyl ether, treated dropwise with stirring and ice cooling with 38.8 g 2-cyano-2-octyldecanoic acid …
Number of citations: 4 link.springer.com

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